![molecular formula C15H12N2O3S B5706419 methyl (4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B5706419.png)
methyl (4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetate, also known as MPTA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MPTA belongs to the class of thienopyrimidines, which have been reported to exhibit a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties.
Wirkmechanismus
The exact mechanism of action of methyl (4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetate is not fully understood. However, it has been suggested that methyl (4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetate may act by inhibiting the activity of certain enzymes involved in viral replication and cancer cell proliferation. For example, methyl (4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetate has been reported to inhibit the activity of the HCV NS5B polymerase, which is essential for viral RNA replication. In addition, methyl (4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetate has also been shown to inhibit the activity of cyclin-dependent kinase 2 (CDK2), which is involved in cell cycle regulation.
Biochemical and Physiological Effects:
methyl (4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetate has been reported to exhibit a wide range of biochemical and physiological effects. In a study conducted by Liu et al., methyl (4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetate was found to induce apoptosis in breast cancer cells through the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins. In addition, methyl (4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetate has also been shown to inhibit the migration and invasion of cancer cells by suppressing the expression of matrix metalloproteinases (MMPs). Furthermore, methyl (4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetate has been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of methyl (4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetate is its potent antiviral and anticancer activity, which makes it a promising candidate for the development of new drugs. In addition, methyl (4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetate has also been reported to exhibit good bioavailability and pharmacokinetic properties, which are important for drug development. However, one of the limitations of methyl (4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetate is its relatively low solubility in water, which may affect its efficacy in vivo. Furthermore, the exact mechanism of action of methyl (4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetate is not fully understood, which may hinder its further development as a drug candidate.
Zukünftige Richtungen
For methyl (4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetate include further elucidation of its mechanism of action, optimization of its synthesis, evaluation of its in vivo efficacy, and assessment of its toxicity and safety profile.
Synthesemethoden
The synthesis of methyl (4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetate involves the reaction between 2-amino-4-phenylthieno[2,3-d]pyrimidine-5-carboxylic acid and methyl chloroacetate in the presence of triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield methyl (4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetate. The overall yield of the synthesis is reported to be around 60%.
Wissenschaftliche Forschungsanwendungen
Methyl (4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetate has been shown to exhibit potent antiviral activity against the hepatitis C virus (HCV), which is a major cause of liver disease worldwide. In a study conducted by Wang et al., methyl (4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetate was found to inhibit HCV replication in vitro with an EC50 value of 0.17 μM. The mechanism of antiviral activity was suggested to be through the inhibition of viral RNA replication. In addition, methyl (4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetate has also been reported to exhibit anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer. The mechanism of anticancer activity was suggested to be through the induction of apoptosis and cell cycle arrest.
Eigenschaften
IUPAC Name |
methyl 2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3S/c1-20-13(18)8-17-9-16-14-11(15(17)19)7-12(21-14)10-5-3-2-4-6-10/h2-7,9H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BECZUGJRYYCFPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=NC2=C(C1=O)C=C(S2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

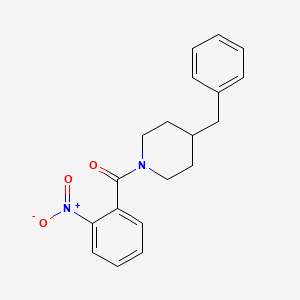
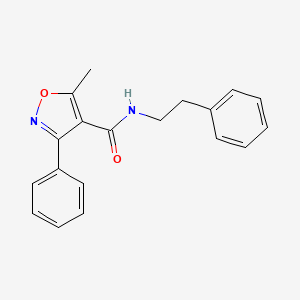
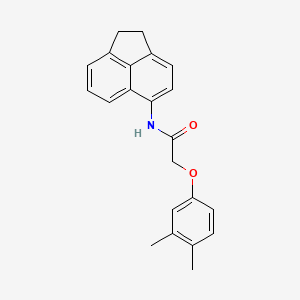
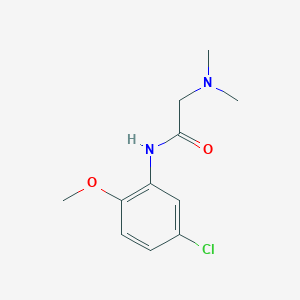
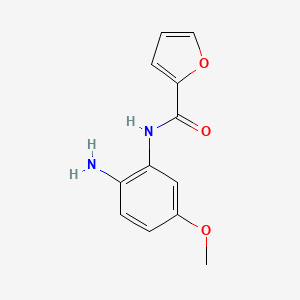
![3-isopropoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5706360.png)
![3-[1-[(aminocarbonyl)amino]-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5706362.png)
![8-methoxy-3-(2-oxopropoxy)-6H-benzo[c]chromen-6-one](/img/structure/B5706370.png)
![2-chloro-N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5706372.png)
![1-[2-(3-isopropoxyphenoxy)ethyl]-1H-benzimidazole](/img/structure/B5706397.png)
![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5706403.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B5706409.png)
![methyl 3-[(4-tert-butylbenzoyl)amino]-2-methylbenzoate](/img/structure/B5706416.png)
![N-[5-(benzylamino)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5706423.png)